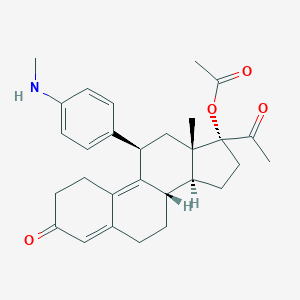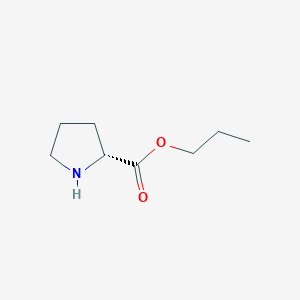
(R)-Propyl pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-Propyl pyrrolidine-2-carboxylate, also known as PPC, is a chemical compound that is widely used in scientific research. This compound is a proline analog and is commonly used in the synthesis of peptides and proteins. PPC is also used in the study of the structure and function of proteins, as well as in the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of (R)-Propyl pyrrolidine-2-carboxylate is not fully understood, but it is believed to act as a competitive inhibitor of proline transporters. This can lead to a decrease in the concentration of proline in cells, which can affect protein folding and stability. (R)-Propyl pyrrolidine-2-carboxylate has also been shown to interact with the GABA receptor, which can affect neurotransmitter signaling.
Biochemische Und Physiologische Effekte
(R)-Propyl pyrrolidine-2-carboxylate has a variety of biochemical and physiological effects. It has been shown to affect protein folding and stability, as well as neurotransmitter signaling. (R)-Propyl pyrrolidine-2-carboxylate has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, (R)-Propyl pyrrolidine-2-carboxylate has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-Propyl pyrrolidine-2-carboxylate has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it can be incorporated into peptides and proteins to modify their structure and function. Additionally, (R)-Propyl pyrrolidine-2-carboxylate has a variety of biochemical and physiological effects, which can be useful in a variety of experimental settings.
However, there are also limitations to the use of (R)-Propyl pyrrolidine-2-carboxylate in lab experiments. (R)-Propyl pyrrolidine-2-carboxylate can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of (R)-Propyl pyrrolidine-2-carboxylate is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of (R)-Propyl pyrrolidine-2-carboxylate. One area of research is the development of new drugs and therapies based on the properties of (R)-Propyl pyrrolidine-2-carboxylate. For example, (R)-Propyl pyrrolidine-2-carboxylate has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Another area of research is the study of the mechanism of action of (R)-Propyl pyrrolidine-2-carboxylate. By understanding how (R)-Propyl pyrrolidine-2-carboxylate interacts with biological systems, researchers can develop a better understanding of its properties and potential uses.
Finally, there is also potential for the use of (R)-Propyl pyrrolidine-2-carboxylate in the development of new materials. (R)-Propyl pyrrolidine-2-carboxylate has been shown to have unique properties, such as its ability to modify the structure and function of proteins and peptides. By incorporating (R)-Propyl pyrrolidine-2-carboxylate into materials, researchers can develop new materials with unique properties and applications.
Conclusion
(R)-Propyl pyrrolidine-2-carboxylate is a chemical compound that is widely used in scientific research. This compound is a proline analog and is commonly used in the synthesis of peptides and proteins. (R)-Propyl pyrrolidine-2-carboxylate has a variety of biochemical and physiological effects, and it has potential applications in the development of new drugs, therapies, and materials. While there are limitations to the use of (R)-Propyl pyrrolidine-2-carboxylate in lab experiments, there are also many future directions for research in this area. By continuing to study the properties of (R)-Propyl pyrrolidine-2-carboxylate, researchers can develop a better understanding of its potential uses and applications.
Synthesemethoden
(R)-Propyl pyrrolidine-2-carboxylate can be synthesized using a variety of methods, including the reaction of proline with propylamine or the reaction of 2-pyrrolidone with propyl bromide. The most common method for synthesizing (R)-Propyl pyrrolidine-2-carboxylate is the reaction of L-proline with propylamine in the presence of a catalyst such as sodium hydroxide. This reaction results in the formation of (R)-Propyl pyrrolidine-2-carboxylate and water as a byproduct.
Wissenschaftliche Forschungsanwendungen
(R)-Propyl pyrrolidine-2-carboxylate is widely used in scientific research, particularly in the study of proteins and peptides. (R)-Propyl pyrrolidine-2-carboxylate is used in the synthesis of peptides and proteins, as it can be incorporated into the peptide backbone and can modify the structure and function of the resulting molecule. (R)-Propyl pyrrolidine-2-carboxylate is also used in the study of protein folding and stability, as it can affect the conformation of the protein. Additionally, (R)-Propyl pyrrolidine-2-carboxylate is used in the development of new drugs and therapies, as it can interact with biological systems in a variety of ways.
Eigenschaften
CAS-Nummer |
134666-86-7 |
|---|---|
Produktname |
(R)-Propyl pyrrolidine-2-carboxylate |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
propyl (2R)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
ZEERPIASPMMKRH-SSDOTTSWSA-N |
Isomerische SMILES |
CCCOC(=O)[C@H]1CCCN1 |
SMILES |
CCCOC(=O)C1CCCN1 |
Kanonische SMILES |
CCCOC(=O)C1CCCN1 |
Synonyme |
D-Proline, propyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



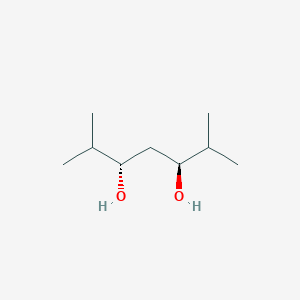
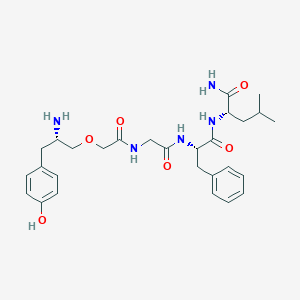

![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)
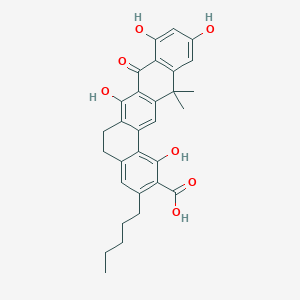
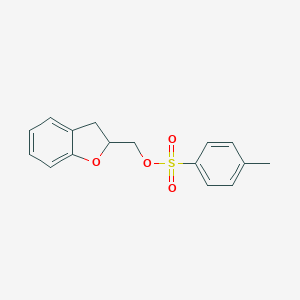
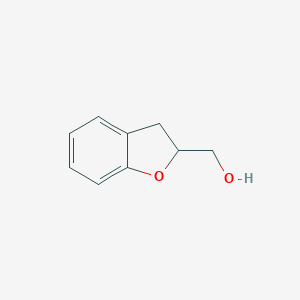
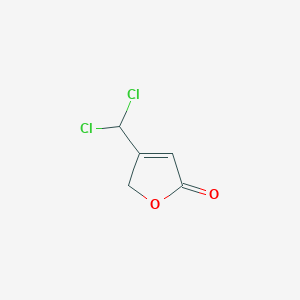
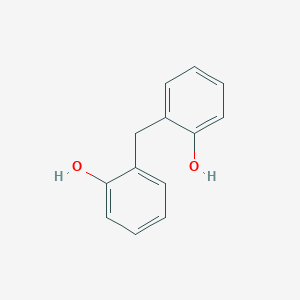
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)
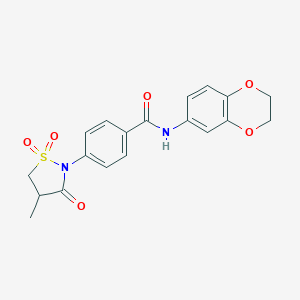
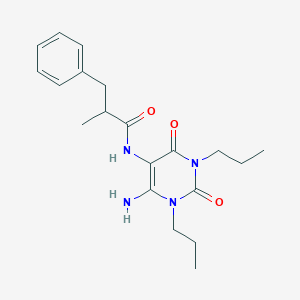
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)
